beta-NF-JQ1 -

beta-NF-JQ1

Catalog Number: EVT-15280884
CAS Number:
Molecular Formula: C45H42ClN5O6S
Molecular Weight: 816.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-NF-JQ1 is a novel compound classified as a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade bromodomain-containing proteins. It is derived from the well-known small-molecule inhibitor JQ1, which targets the bromodomain and extra-terminal (BET) protein family. These proteins play significant roles in regulating gene expression and have been implicated in various diseases, including cancer and inflammation. Beta-NF-JQ1 enhances the degradation of specific target proteins through the recruitment of E3 ligases, particularly the aryl hydrocarbon receptor E3 ligase.

Source and Classification

Beta-NF-JQ1 is synthesized from JQ1, which was first reported in 2010 as a potent inhibitor of BET proteins, particularly BRD4. The compound is classified under small molecule inhibitors and PROTACs, which are bifunctional molecules that link a target protein to an E3 ubiquitin ligase, facilitating its degradation via the ubiquitin-proteasome system. This classification places beta-NF-JQ1 within a growing class of therapeutic agents aimed at modulating protein levels rather than merely inhibiting their activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of beta-NF-JQ1 involves several key steps:

  1. Starting Material: The process begins with the synthesis of JQ1, which includes functional groups that allow for further modifications.
  2. Linker Development: A suitable linker is designed to connect the JQ1 moiety to an E3 ligase recruiting component, such as an aryl hydrocarbon receptor ligand.
  3. Final Assembly: The final compound is formed through coupling reactions that link the JQ1-derived structure to the E3 ligase component.

Technical details often include high-performance liquid chromatography (HPLC) for purification and mass spectrometry (MS) for confirmation of molecular weight and structure.

Molecular Structure Analysis

Structure and Data

The molecular structure of beta-NF-JQ1 features a core derived from JQ1, which includes a fused triazole ring system and a thiophene moiety. The specific arrangement allows for high affinity binding to bromodomains while also providing sites for interaction with E3 ligases.

Key structural data includes:

  • Molecular Formula: C₁₈H₁₈ClN₅O₃S
  • Molecular Weight: Approximately 393.89 g/mol
  • Structural Characteristics: The compound typically exhibits stereochemical features that are critical for its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Beta-NF-JQ1 undergoes several chemical reactions during its metabolic processing:

  • Hydroxylation: Similar to its precursor JQ1, beta-NF-JQ1 can be hydroxylated by cytochrome P450 enzymes, particularly CYP3A4, leading to various metabolites.
  • Conjugation: The compound may also undergo conjugation reactions, where it binds with glucuronic acid or sulfate groups, impacting its solubility and excretion.

These reactions are crucial for understanding the pharmacokinetics of beta-NF-JQ1 in vivo.

Mechanism of Action

Process and Data

Beta-NF-JQ1 functions by engaging with bromodomain-containing proteins and facilitating their ubiquitination through the recruitment of E3 ligases. This mechanism involves several steps:

  1. Binding: Beta-NF-JQ1 binds to the target bromodomain protein.
  2. Recruitment: The compound then recruits an E3 ligase via its linker region.
  3. Ubiquitination: This recruitment leads to ubiquitination of the target protein, marking it for degradation by the proteasome.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Beta-NF-JQ1 is typically soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in aqueous environments.
  • Stability: The compound's stability can be affected by pH and temperature; studies indicate that it remains stable under physiological conditions but may degrade under extreme conditions.
  • Log P Value: Indicates lipophilicity; values suggest moderate permeability across biological membranes.

Relevant analyses often involve spectroscopic methods (NMR, IR) to confirm structural integrity and purity.

Applications

Scientific Uses

Beta-NF-JQ1 has several promising applications in scientific research:

  • Cancer Research: As a PROTAC targeting BET proteins, beta-NF-JQ1 is being investigated for its potential to treat various cancers by reducing the levels of oncogenic transcription factors like MYC.
  • Inflammation Studies: Its ability to modulate inflammatory pathways makes it a candidate for research into chronic inflammatory diseases.
  • Reproductive Biology: Given its origins from JQ1, studies are exploring its effects on spermatogenesis and potential contraceptive applications.
Introduction to BET Protein Biology and JQ1 Discovery

Bromodomain and Extra-Terminal (BET) Protein Family: Structural and Functional Overview

The BET protein family—comprising BRD2, BRD3, BRD4, and BRDT—functions as epigenetic "readers" that decode histone acetylation marks to regulate gene transcription. Structurally, BET proteins contain:

  • Two tandem bromodomains (BD1 and BD2): Each consists of four alpha-helices (αZ, αA, αB, αC) forming a hydrophobic pocket that recognizes acetylated lysine (KAc) residues on histones H3 and H4 [1] [7].
  • An extraterminal (ET) domain: Facilitates protein-protein interactions with transcriptional complexes [3] [9].
  • C-terminal domains (CTD): Unique to BRD4 and BRDT; recruit the positive transcription elongation factor (P-TEFb) [1] [7].

Table 1: Structural Domains of BET Proteins

BET ProteinTandem BromodomainsET DomainCTD Domain
BRD2
BRD3
BRD4
BRDT

Functionally, BET proteins anchor transcriptional machinery to acetylated chromatin. BRD4, for example, recruits P-TEFb to phosphorylate RNA polymerase II (Pol II), enabling transcription elongation [1] [5]. BET proteins also stabilize super-enhancers—large clusters of enhancers driving expression of oncogenes like MYC [2] [8].

BRD4 as a Transcriptional Regulator in Oncogenesis

BRD4 is a master regulator of cancer-associated gene networks. Its oncogenic roles include:

  • Super-enhancer hijacking: BRD4 binds hyperacetylated super-enhancers linked to tumorigenesis genes (e.g., BCL-2, MYC) in hematologic and solid tumors [2] [5].
  • P-TEFb recruitment: Phosphorylation of Pol II by P-TEFb triggers transcriptional elongation of growth-promoting genes [2] [8].
  • Chromatin remodeling: In NUT midline carcinoma (NMC), the BRD4-NUT fusion oncoprotein forms "megadomains"—hyperacetylated chromatin regions up to 2 Mb in size. These domains aberrantly activate transcription of oncogenes (MYC, TP63) by sequestering histone acetyltransferase p300 [8].
  • Non-transcriptional functions: BRD4 maintains genome stability by regulating DNA damage repair and telomere homeostasis, further supporting cancer cell survival [5].

Historical Development of JQ1 as a First-Generation BET Inhibitor

JQ1 was developed in 2010 as a selective BET inhibitor by displacing BET proteins from acetylated chromatin. Key milestones include:

  • Molecular design: JQ1 mimics acetylated lysine via a triazolo-diazepine scaffold, competitively occupying the KAc binding pocket in BRD4 bromodomains [2] [3].
  • Binding specificity: JQ1 exhibits higher affinity for BD2 over BD1 (Kd = 50 nM vs. 90 nM) and minimal binding to non-BET bromodomains [3] [7].
  • Proof-of-concept studies: In NMC models, JQ1 dissociated BRD4-NUT from chromatin, erasing megadomains and inducing tumor cell differentiation [8]. JQ1 also suppressed MYC transcription in multiple myeloma and leukemia [2].

Table 2: Key Properties of JQ1

PropertyValue/CharacteristicSignificance
Chemical ClassTriazolo-diazepineAcetyl-lysine mimetic
Target Affinity (Kd)50 nM (BD2), 90 nM (BD1)High selectivity for BET bromodomains
MechanismCompetitive chromatin displacementDisrupts BET-transcriptional complex binding
Therapeutic ProofNMC differentiation, MYC suppressionValidated BET inhibition as anticancer strategy

JQ1’s discovery catalyzed the development of next-generation BET inhibitors, including beta-NF-JQ1, designed to enhance potency or isoform specificity [3] [7].

Properties

Product Name

beta-NF-JQ1

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[[4-(1-oxobenzo[f]chromen-3-yl)phenyl]methoxy]ethoxy]ethoxy]ethyl]acetamide

Molecular Formula

C45H42ClN5O6S

Molecular Weight

816.4 g/mol

InChI

InChI=1S/C45H42ClN5O6S/c1-27-28(2)58-45-41(27)43(33-12-15-34(46)16-13-33)48-36(44-50-49-29(3)51(44)45)24-40(53)47-18-19-54-20-21-55-22-23-56-26-30-8-10-32(11-9-30)39-25-37(52)42-35-7-5-4-6-31(35)14-17-38(42)57-39/h4-17,25,36H,18-24,26H2,1-3H3,(H,47,53)/t36-/m0/s1

InChI Key

OZFKLXDOAZGVSV-BHVANESWSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC4=CC=C(C=C4)C5=CC(=O)C6=C(O5)C=CC7=CC=CC=C76)C8=CC=C(C=C8)Cl)C

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC4=CC=C(C=C4)C5=CC(=O)C6=C(O5)C=CC7=CC=CC=C76)C8=CC=C(C=C8)Cl)C

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